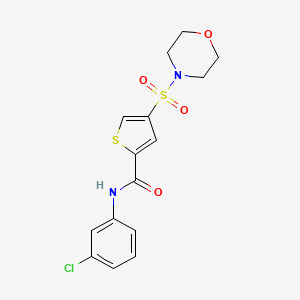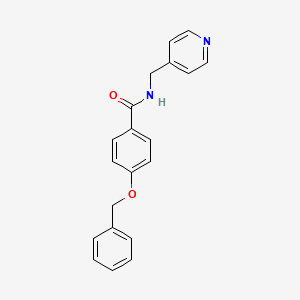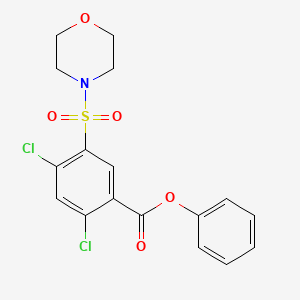
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of cytokines. CP-690,550 has been shown to have promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide selectively inhibits JAK3, which is a member of the JAK family of tyrosine kinases. JAK3 is involved in the signaling pathway of cytokines, which are involved in the regulation of the immune system. By inhibiting JAK3, this compound reduces the production of cytokines, which leads to a reduction in inflammation and symptoms of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the immune system. By inhibiting JAK3, it reduces the production of cytokines, which leads to a reduction in inflammation and symptoms of autoimmune diseases. In addition, this compound has been shown to have an impact on T cells, which play a crucial role in the immune system. This compound reduces the activation and proliferation of T cells, which further reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent inhibitor of JAK3, which makes it a valuable tool for studying the signaling pathway of cytokines and the role of JAK3 in autoimmune diseases. This compound has also been shown to have a good safety profile, which makes it a suitable candidate for clinical trials. However, this compound has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis, which can limit its availability. In addition, this compound has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has shown promising results in the treatment of various autoimmune diseases, and there are several future directions for research. One area of research is the development of more potent and selective inhibitors of JAK3. Another area of research is the identification of biomarkers that can predict the response to this compound. In addition, there is ongoing research on the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Finally, there is a need for further research to understand the long-term effects of this compound on the immune system and its potential for use in other diseases.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathway of cytokines. Cytokines play a crucial role in the immune system and are involved in the development of autoimmune diseases. By inhibiting JAK3, this compound reduces the production of cytokines, which leads to a reduction in inflammation and symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-11-2-1-3-12(8-11)17-15(19)14-9-13(10-23-14)24(20,21)18-4-6-22-7-5-18/h1-3,8-10H,4-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIQKFSTCXVYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403791.png)
![N-benzyl-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4403796.png)

![1-[4-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4403809.png)
![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)

amine hydrochloride](/img/structure/B4403842.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)

![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)